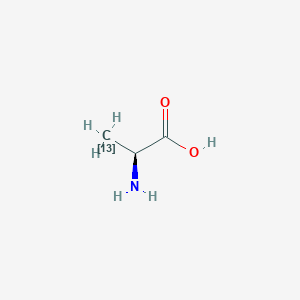

L-Alanine-3-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-IJGDANSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458962 | |

| Record name | L-Alanine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65163-25-9 | |

| Record name | L-Alanine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to L-Alanine-3-13C: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of L-Alanine-3-13C, a stable isotope-labeled amino acid crucial for metabolic research and drug development. This document details experimental protocols for its analysis and visualizes key metabolic pathways and experimental workflows.

Physicochemical Properties

This compound is a non-essential amino acid in which the carbon atom at the C-3 position is replaced with the heavy isotope ¹³C. This isotopic labeling makes it an invaluable tracer for in vivo and in vitro metabolic studies, allowing researchers to track the fate of the alanine molecule through various biochemical pathways without altering its chemical reactivity.

General Properties

A summary of the key physical and chemical properties of this compound and its natural counterpart, L-Alanine, is presented in Table 1 for comparative analysis. The primary difference lies in the molecular weight due to the presence of the ¹³C isotope. Other physical properties such as melting point and solubility are expected to be very similar to the unlabeled compound.

Table 1: Physical and Chemical Properties of this compound and L-Alanine

| Property | This compound | L-Alanine |

| Molecular Formula | C₂¹³CH₇NO₂ | C₃H₇NO₂ |

| Molecular Weight | 90.09 g/mol | 89.09 g/mol |

| CAS Number | 65163-25-9 | 56-41-7 |

| Appearance | White crystalline powder | White crystalline powder |

| Melting Point | 314.5 °C (decomposes)[1] | 297 °C (decomposes)[2] |

| Solubility in Water | Soluble | 16.65 g/100 mL at 25°C[2] |

| Solubility in Ethanol | Slightly soluble | Slightly soluble |

| InChI Key | QNAYBMKLOCPYGJ-REOHCLBHSA-N | QNAYBMKLOCPYGJ-REOHCLBHSA-N |

Spectral Data

Isotopic labeling is particularly useful in spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing distinct signals for the labeled molecule.

Table 2: Spectral Data for this compound

| Technique | Data |

| ¹³C NMR | The signal for the ¹³C-labeled methyl carbon (C-3) will be a singlet with a chemical shift of approximately 17 ppm. The coupling between ¹³C and adjacent protons will result in a doublet in the ¹H NMR spectrum. |

| Mass Spectrometry | The molecular ion peak will be observed at m/z 90 (for [M+H]⁺), which is one mass unit higher than that of unlabeled L-Alanine. |

Experimental Protocols

The following sections provide detailed methodologies for the characterization and quantification of this compound in biological samples.

Quantitative ¹³C NMR Spectroscopy

Objective: To quantify the concentration of this compound in a sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., D₂O).

-

Add a known concentration of an internal standard (e.g., DSS or a non-interfering ¹³C-labeled compound).

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a high-field NMR spectrometer.

-

Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the ¹³C nuclei, which is crucial for accurate quantification. A D1 of at least 5 times the longest T₁ of the signals of interest is recommended.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate window functions (e.g., exponential multiplication with a small line broadening).

-

Integrate the area of the ¹³C signal corresponding to the C-3 of this compound and the signal of the internal standard.

-

Calculate the concentration of this compound using the following formula:

Concentration_sample = (Integral_sample / Integral_standard) * (Concentration_standard / Moles_sample_protons) * Moles_standard_protons

-

Workflow for Quantitative ¹³C NMR Analysis

Caption: A generalized workflow for the quantitative analysis of this compound using NMR spectroscopy.

LC-MS/MS for Quantification

Objective: To develop a sensitive and specific method for the quantification of this compound in complex biological matrices.

Methodology:

-

Sample Preparation:

-

Protein Precipitation: For plasma or tissue homogenates, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (v/v).

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant containing the metabolites.

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., L-Alanine-¹³C₃,¹⁵N).

-

Dilution: Dilute the sample with the initial mobile phase if necessary.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal retention of polar amino acids.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for this compound would be the precursor ion (m/z 90) to a specific product ion (e.g., m/z 44, corresponding to the loss of the carboxyl group).

-

-

-

Data Analysis:

-

Construct a calibration curve using standards of known this compound concentrations.

-

Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Workflow for LC-MS/MS Analysis

Caption: A typical workflow for the quantitative analysis of this compound in biological samples using LC-MS/MS.

Metabolic Pathways

This compound is a key tracer for studying central carbon metabolism. Its labeled carbon can be tracked through several interconnected pathways, providing insights into cellular bioenergetics and biosynthesis.

Alanine Metabolism and Entry into Central Carbon Metabolism

L-Alanine can be synthesized from pyruvate via transamination, a reaction catalyzed by alanine aminotransferase (ALT). This reaction is reversible, allowing the carbon skeleton of alanine to enter central carbon metabolism as pyruvate.

Caption: Reversible conversion of L-Alanine to Pyruvate catalyzed by Alanine Aminotransferase (ALT).

Gluconeogenesis Pathway

In the liver, the carbon from this compound can be incorporated into glucose through the process of gluconeogenesis. This is a critical pathway for maintaining blood glucose levels during fasting.

References

An In-depth Technical Guide to the Synthesis and Purification of L-Alanine-3-¹³C for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of L-Alanine-3-¹³C. This isotopically labeled amino acid is a valuable tracer for metabolic research, enabling detailed investigation of pathways such as gluconeogenesis and the tricarboxylic acid (TCA) cycle.[1][2] The methodologies outlined below are intended to provide a thorough understanding of the processes involved in producing high-purity L-Alanine-3-¹³C for scientific applications.

Chemical Synthesis of L-Alanine-3-¹³C

The most common and well-established method for the stereospecific synthesis of L-Alanine-3-¹³C begins with the readily available chiral precursor, L-serine. The key transformation involves the introduction of the ¹³C label via a nucleophilic substitution reaction using potassium cyanide-¹³C (K¹³CN).[3][4] The overall synthetic route involves protection of the amino and carboxyl groups of L-serine, activation of the hydroxyl group, displacement with ¹³CN, and subsequent deprotection and hydrolysis to yield the final product.

Experimental Protocol:

A multi-step synthesis starting from L-serine is detailed below. This procedure is an amalgamation of established synthetic methodologies.[3]

Step 1: N- and O-Protection of L-Serine

The initial step involves the protection of the amino and carboxyl groups of L-serine to prevent unwanted side reactions in subsequent steps. A common strategy is the formation of a cyclic derivative, such as an N-benzyloxycarbonyl (Cbz) protected lactone.

Step 2: Activation of the Hydroxyl Group

The hydroxyl group of the protected L-serine is converted into a good leaving group, typically a mesylate or tosylate, to facilitate nucleophilic substitution.

Step 3: Introduction of the ¹³C Label via Cyanidation

This is the crucial step where the ¹³C isotope is incorporated into the molecule. The activated hydroxyl group is displaced by the ¹³C-labeled cyanide ion.

Step 4: Hydrolysis and Deprotection

The final step involves the hydrolysis of the nitrile group to a carboxylic acid and the removal of the protecting groups to yield L-Alanine-3-¹³C.

Below is a detailed, step-by-step protocol:

Materials:

-

L-Serine

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Potassium cyanide-¹³C (K¹³CN)

-

Dimethylformamide (DMF)

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Esterification of L-Serine: L-serine (1 eq) is suspended in methanol and cooled to 0°C. Thionyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield L-serine methyl ester hydrochloride.

-

N-Protection: The L-serine methyl ester hydrochloride is dissolved in a mixture of THF and water. Sodium bicarbonate (2.5 eq) is added, followed by the dropwise addition of benzyl chloroformate (1.1 eq) at 0°C. The reaction is stirred at room temperature for 3 hours. The organic solvent is removed, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give N-Cbz-L-serine methyl ester.

-

Hydroxyl Group Activation: The N-Cbz-L-serine methyl ester (1 eq) is dissolved in dichloromethane and cooled to 0°C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0°C for 2 hours. The reaction mixture is washed with cold water, dried over sodium sulfate, and concentrated to yield the mesylated intermediate.

-

Cyanidation with K¹³CN: The mesylated intermediate (1 eq) is dissolved in dry DMF. Potassium cyanide-¹³C (1.5 eq) is added, and the mixture is stirred at 60°C for 24 hours. The reaction is then cooled, and water is added. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

Hydrolysis and Deprotection: The crude nitrile is dissolved in a mixture of ethanol and aqueous potassium hydroxide (3 eq) and refluxed for 4 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl to pH 1. This intermediate is then subjected to hydrogenolysis in methanol using 10% Pd/C as a catalyst under a hydrogen atmosphere for 12 hours to remove the Cbz group. The catalyst is filtered off, and the solvent is evaporated.

Purification of L-Alanine-3-¹³C

Purification of the final product is critical to remove any unreacted starting materials, byproducts, and inorganic salts. A combination of ion-exchange chromatography and recrystallization is typically employed to achieve high purity.

Experimental Protocol:

Ion-Exchange Chromatography:

-

Resin Preparation: A strong cation exchange resin, such as Dowex 50W-X8, is washed sequentially with 1 M HCl, deionized water until neutral, 1 M NaOH, and again with deionized water until neutral. The resin is then packed into a chromatography column.

-

Sample Loading: The crude L-Alanine-3-¹³C from the final synthesis step is dissolved in a minimal amount of deionized water and the pH is adjusted to ~2 with HCl. The solution is then loaded onto the prepared column.

-

Washing: The column is washed with several column volumes of deionized water to remove any unbound impurities and salts.

-

Elution: The L-Alanine-3-¹³C is eluted from the column using a gradient of aqueous ammonia (e.g., 0.5 M to 2 M). Fractions are collected and monitored for the presence of the amino acid using a ninhydrin test.

-

Isolation: The fractions containing the pure product are pooled, and the solvent is removed under reduced pressure.

Recrystallization:

The solid residue obtained from ion-exchange chromatography can be further purified by recrystallization from a water/ethanol mixture to yield pure L-Alanine-3-¹³C as a white crystalline solid.

Quantitative Data

The following table summarizes the expected yields and purity at each stage of the synthesis and purification process.

| Step | Intermediate/Product | Expected Yield (%) | Purity (%) | Analytical Method |

| 1 | L-Serine methyl ester hydrochloride | >95 | ~98 | ¹H-NMR |

| 2 | N-Cbz-L-serine methyl ester | 85-90 | >97 | ¹H-NMR, TLC |

| 3 | Mesylated N-Cbz-L-serine methyl ester | 90-95 | >95 | ¹H-NMR, TLC |

| 4 | N-Cbz-3-cyano-¹³C-L-alanine methyl ester | 70-80 | ~90 | ¹H-NMR, ¹³C-NMR, MS |

| 5 | Crude L-Alanine-3-¹³C | 60-70 (from nitrile) | ~85 | ¹H-NMR |

| 6 | Purified L-Alanine-3-¹³C | >90 (from ion-exchange) | >99 | ¹H-NMR, ¹³C-NMR, MS, Chiral HPLC |

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized L-Alanine-3-¹³C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum will confirm the overall structure of the alanine molecule. The methyl protons will appear as a doublet coupled to the alpha-proton.

-

¹³C-NMR: The carbon NMR spectrum is crucial for confirming the position and enrichment of the ¹³C label. The signal for the C3 carbon will be significantly enhanced and will show coupling to the attached protons.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the labeled compound, which will be one mass unit higher than unlabeled L-alanine.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric purity of the final product, ensuring that the L-enantiomer is the predominant form. A common method involves using a chiral stationary phase, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T), with a mobile phase of methanol/water/acetic acid.

| Parameter | Method | Expected Result |

| Chemical Structure | ¹H-NMR, ¹³C-NMR | Spectra consistent with L-alanine structure. |

| Isotopic Enrichment | ¹³C-NMR, MS | >99 atom % ¹³C at the C3 position. |

| Chemical Purity | HPLC, ¹H-NMR | >99% |

| Enantiomeric Purity | Chiral HPLC | >99% L-enantiomer. |

| Molecular Weight | Mass Spectrometry | 90.09 g/mol . |

Visualization of Metabolic Pathways and Experimental Workflow

L-Alanine-3-¹³C is a powerful tool for tracing metabolic pathways. Once introduced into a biological system, the ¹³C label can be tracked as it is incorporated into various metabolites.

Metabolic Fate of L-Alanine-3-¹³C

The following diagram illustrates the central role of L-alanine in metabolism and how the ¹³C label from L-Alanine-3-¹³C can be traced through key metabolic pathways.

Caption: Metabolic fate of L-Alanine-3-¹³C in central carbon metabolism.

General Experimental Workflow for Tracer Analysis

The following diagram outlines a typical workflow for a metabolic tracer study using L-Alanine-3-¹³C.

Caption: General experimental workflow for metabolic tracer studies.

References

L-Alanine-3-13C: A Technical Overview of a Key Isotope-Labeled Amino Acid

For researchers and professionals in drug development and metabolic studies, L-Alanine-3-13C is a critical tool. This stable isotope-labeled version of the non-essential amino acid L-alanine provides a powerful tracer for in vivo and in vitro investigations. This technical guide provides core information on its chemical and physical properties.

Core Chemical Data

The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and analysis.

| Property | Value |

| CAS Number | 65163-25-9[1][2][3] |

| Molecular Weight | 90.09 g/mol |

| Linear Formula | ¹³CH₃CH(NH₂)CO₂H |

| Isotopic Purity | 99 atom % ¹³C |

| Physical Form | Solid |

| Melting Point | 314.5 °C (decomposes) |

Experimental Considerations

While detailed experimental protocols are application-specific, the use of this compound typically involves techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the tracking of the ¹³C isotope as it is incorporated into various metabolic pathways, providing insights into protein synthesis, gluconeogenesis, and other cellular processes. The mass shift of M+1 is a key feature utilized in these analyses.

Logical Workflow for Isotope Tracing

The general workflow for a metabolic study using this compound can be conceptualized as a series of sequential steps. This process begins with the introduction of the labeled compound and culminates in data analysis to understand its metabolic fate.

Caption: A simplified workflow for a typical metabolic study utilizing this compound.

References

A Technical Guide to High-Purity L-Alanine-3-13C for Researchers and Drug Development Professionals

An in-depth exploration of commercial suppliers, experimental applications, and metabolic pathway analysis utilizing L-Alanine-3-13C.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity this compound. This stable isotope-labeled amino acid is a powerful tool for elucidating metabolic pathways, particularly in the context of cancer metabolism, diabetes, and other metabolic disorders. This document provides a comparative overview of commercial suppliers, detailed experimental protocols for its use in metabolic tracing studies, and visual representations of the key signaling pathways involved.

Commercial Suppliers and Specifications

The selection of a high-purity this compound supplier is a critical first step for any research application. Purity, isotopic enrichment, and available formats are key considerations. Below is a summary of leading commercial suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % 13C) | Chemical Purity | Molecular Weight | Available Formats |

| Sigma-Aldrich | This compound | 65163-25-9 | ≥99% | ≥98% (CP) | 90.09 | Solid/Powder |

| Cambridge Isotope Laboratories, Inc. | L-Alanine (3-¹³C, 99%) | 65163-25-9 | 99% | ≥98% | 90.09 | Solid |

| Otsuka Chemical | This compound | 65163-25-9 | ≥99% | Not specified | 90.09 | Solid |

| Medical Isotopes, Inc. | This compound | 65163-25-9 | 99% | Not specified | 90.09 | Solid |

Note: Specifications and availability are subject to change. Please consult the supplier's website for the most current information.

Key Applications in Metabolic Research

This compound is a versatile tracer for a variety of metabolic studies. Its primary applications lie in metabolic flux analysis (MFA) and stable isotope tracing to investigate central carbon metabolism. Alanine plays a crucial role in linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] By tracing the journey of the 13C label from alanine, researchers can gain insights into:

-

Gluconeogenesis: Quantifying the contribution of amino acids to hepatic glucose production.

-

TCA Cycle Activity: Assessing the activity of this central metabolic hub through the conversion of alanine to pyruvate.[1]

-

Cancer Metabolism: Investigating the altered metabolic pathways in cancer cells, such as the Warburg effect and the role of amino acids in tumor growth.

-

Nitrogen Metabolism: Tracking the flow of nitrogen through transamination reactions.

Experimental Protocols

The following are generalized protocols for utilizing this compound in cell culture for metabolic tracing studies. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: Stable Isotope Tracing with this compound in Cell Culture

1. Cell Seeding and Culture:

-

Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.

-

Culture cells in their standard growth medium until they are ready for the labeling experiment.

2. Preparation of Labeling Medium:

-

Prepare a custom culture medium that is identical to the standard growth medium but lacks unlabeled L-Alanine.

-

Supplement this medium with a known concentration of this compound (e.g., the same concentration as L-Alanine in the standard medium).

-

Warm the labeling medium to 37°C before use.

3. Isotope Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Gently wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a predetermined duration to allow for the incorporation of the 13C label into downstream metabolites. The optimal labeling time will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites and should be determined empirically.

4. Metabolite Extraction:

-

To quench metabolic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the cells.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the suspension thoroughly and incubate at -20°C for at least one hour to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

-

The metabolite extract can then be dried down and stored at -80°C until analysis.

Protocol 2: Analysis of 13C-labeled Metabolites by GC-MS

1. Derivatization:

-

Resuspend the dried metabolite extract in a suitable derivatization agent (e.g., a mixture of pyridine and N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)).

-

Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization of the metabolites.

2. GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the gas chromatograph-mass spectrometer (GC-MS).

-

Use an appropriate GC column and temperature program to separate the derivatized metabolites.

-

The mass spectrometer will detect the mass-to-charge ratio (m/z) of the fragments of the derivatized metabolites, allowing for the identification and quantification of the 13C incorporation.

3. Data Analysis:

-

Identify the peaks corresponding to alanine and other metabolites of interest based on their retention times and mass spectra.

-

Determine the mass isotopomer distribution for each metabolite by analyzing the relative abundances of the different mass ions in its mass spectrum.

-

Correct the raw data for the natural abundance of 13C to accurately calculate the fractional enrichment of 13C in each metabolite.

Protocol 3: Analysis of 13C-labeled Metabolites by NMR Spectroscopy

1. Sample Preparation:

-

Resuspend the dried metabolite extract in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).

2. NMR Data Acquisition:

-

Acquire one-dimensional (1D) 1H and 13C NMR spectra.

-

For more detailed analysis, two-dimensional (2D) NMR experiments such as 1H-13C HSQC can be performed to resolve overlapping signals and confirm assignments.[2]

3. Data Analysis:

-

Process the NMR spectra using appropriate software.

-

Identify the signals corresponding to alanine and other metabolites based on their chemical shifts and coupling patterns.

-

Analyze the 13C satellites in the 1H spectra or the signal intensities in the 13C spectra to determine the positional 13C enrichment.[2]

Signaling Pathways and Metabolic Maps

The metabolic fate of this compound can be visualized through signaling pathway diagrams. These diagrams illustrate the key enzymatic reactions and metabolic intersections where the 13C label is incorporated into various downstream metabolites.

Caption: A generalized experimental workflow for metabolic tracing using this compound.

The metabolism of L-alanine is intricately linked to central carbon metabolism. The following diagrams illustrate two key pathways where this compound is utilized.

References

An In-depth Technical Guide to the Biosynthesis Pathway of L-Alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to the production of L-alanine, a non-essential amino acid with significant applications in the pharmaceutical, food, and chemical industries.[1][2][3][4] The document details the key enzymatic reactions, metabolic engineering strategies for enhanced production, quantitative data from various studies, and relevant experimental protocols.

Core Biosynthetic Pathways of L-Alanine

L-alanine is primarily synthesized from the central metabolite pyruvate through two main enzymatic routes in microorganisms: transamination and reductive amination.[1] An alternative industrial enzymatic process utilizes L-aspartate as a substrate.

In many organisms, including Escherichia coli, the principal route for L-alanine synthesis is the transamination of pyruvate. This reaction involves the transfer of an amino group from a donor amino acid, typically L-glutamate or L-valine, to pyruvate, yielding L-alanine and the corresponding α-keto acid. The reaction is catalyzed by a class of enzymes known as aminotransferases or transaminases.

The general reaction is as follows: Pyruvate + L-Glutamate ⇌ L-Alanine + α-Ketoglutarate

In E. coli, several enzymes have been identified to catalyze this reaction, including alanine-valine transaminase (AvtA), and two enzymes designated as alanine transaminases, AlaA (YfbQ) and AlaC (YfdZ).

An alternative and highly efficient pathway for L-alanine synthesis is the direct reductive amination of pyruvate. This reaction is catalyzed by L-alanine dehydrogenase (AlaDH or ALD), an NADH-dependent enzyme. It involves the condensation of pyruvate with ammonia (NH₃) to form an imine intermediate, which is then reduced to L-alanine using NADH as the reducing equivalent. This pathway is particularly significant in microorganisms such as Arthrobacter oxydans and Bacillus sphaericus.

The reaction is as follows: Pyruvate + NH₃ + NADH + H⁺ → L-Alanine + NAD⁺ + H₂O

Metabolic engineering efforts often focus on overexpressing the alaD gene, which codes for alanine dehydrogenase, to enhance L-alanine production.

Industrially, L-alanine is also produced via the enzymatic decarboxylation of L-aspartic acid. This process utilizes the enzyme L-aspartate-β-decarboxylase. While highly efficient with yields exceeding 90%, this method often relies on L-aspartate produced from petroleum-based fumarate, making microbial fermentation from renewable resources an attractive alternative.

A novel triple-enzyme cascade has been developed for the biosynthesis of L-alanine from cis-butenedioic anhydride, which is converted to L-alanine via fumaric acid and L-aspartic acid, catalyzed by maleate isomerase, aspartase, and L-aspartate-β-decarboxylase, respectively.

Metabolic Engineering for Enhanced L-Alanine Production

To improve the yield and productivity of L-alanine in microbial hosts, various metabolic engineering strategies are employed. These strategies aim to channel the carbon flux towards pyruvate and subsequently to L-alanine while minimizing the formation of byproducts.

Key strategies include:

-

Overexpression of Key Enzymes: Increasing the expression of genes encoding for alanine aminotransferases or L-alanine dehydrogenase (alaD) to enhance the conversion of pyruvate to L-alanine.

-

Knockout of Competing Pathways: Deleting genes involved in the synthesis of competing byproducts such as ethanol, lactate, and acetate to maximize the availability of pyruvate for L-alanine synthesis.

-

Bypassing Feedback Inhibition: Engineering enzymes in the pyruvate synthesis pathway, such as pyruvate carboxylase, to be resistant to feedback inhibition by high concentrations of L-alanine.

-

Metabolic Evolution: Subjecting engineered strains to prolonged cultivation under specific selective pressures to isolate mutants with improved L-alanine production capabilities.

References

The Pivotal Role of L-Alanine-3-13C in Delineating Central Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing with L-Alanine-3-13C has become an indispensable technique for researchers aiming to unravel the intricate network of central carbon metabolism. This technical guide provides a comprehensive overview of the application of this compound as a metabolic tracer, offering in-depth experimental protocols, quantitative data presentation, and visual representations of key metabolic pathways and workflows. By tracing the fate of the 13C label from the C3 position of alanine, investigators can gain profound insights into glycolysis, the tricarboxylic acid (TCA) cycle, gluconeogenesis, and anaplerotic pathways. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their studies of cellular physiology and pathophysiology.

Introduction to this compound as a Metabolic Tracer

L-Alanine, a non-essential amino acid, occupies a central position in cellular metabolism, acting as a key link between glycolysis and the TCA cycle.[1] Its carbon skeleton is readily interconverted with pyruvate, a critical node in central carbon metabolism. By introducing L-Alanine labeled with a stable isotope of carbon, 13C, at the C3 position (the methyl group), researchers can track the journey of this carbon atom through various metabolic pathways.[1] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), is a powerful tool for quantifying the rates (fluxes) of metabolic reactions within living cells.[2]

The use of this compound offers several advantages. It provides a direct readout of pyruvate metabolism, allowing for the assessment of fluxes through pyruvate dehydrogenase (PDH), which converts pyruvate to acetyl-CoA for entry into the TCA cycle, and pyruvate carboxylase (PC), an anaplerotic enzyme that replenishes TCA cycle intermediates by converting pyruvate to oxaloacetate. Furthermore, the 13C label from this compound can be traced into glucose to quantify gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[1]

Key Metabolic Pathways Traced by this compound

The versatility of this compound allows for the interrogation of several interconnected metabolic pathways.

-

Glycolysis and Pyruvate Metabolism: L-Alanine is readily converted to pyruvate via alanine aminotransferase (ALT). The 13C label from this compound will therefore appear in the methyl carbon of pyruvate.

-

Tricarboxylic Acid (TCA) Cycle: Pyruvate-3-13C can enter the TCA cycle through two primary routes:

-

Pyruvate Dehydrogenase (PDH): Decarboxylation of pyruvate-3-13C by PDH results in acetyl-CoA with the 13C label in the methyl group. This labeled acetyl-CoA then condenses with oxaloacetate to form citrate, introducing the 13C label into the TCA cycle.

-

Pyruvate Carboxylase (PC): Carboxylation of pyruvate-3-13C by PC produces oxaloacetate-3-13C, directly replenishing the TCA cycle intermediate pool.

-

-

Gluconeogenesis: The 13C label incorporated into TCA cycle intermediates can be traced through to phosphoenolpyruvate (PEP) and subsequently into newly synthesized glucose. This provides a quantitative measure of the contribution of alanine to gluconeogenesis.[1]

Below is a diagram illustrating the central role of this compound in these key metabolic pathways.

Experimental Protocols

The successful application of this compound as a tracer relies on robust and well-controlled experimental procedures. Below are detailed methodologies for both in vitro and in vivo studies.

In Vitro Cell Culture Labeling

This protocol outlines the general steps for labeling cultured mammalian cells with this compound.

Materials:

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS) to minimize unlabeled alanine

-

This compound

-

Phosphate-buffered saline (PBS), pre-warmed

-

Multi-well cell culture plates (e.g., 6-well)

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Dry ice or liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will achieve approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO2.

-

Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking unlabeled alanine) with dFBS, antibiotics, and the desired concentration of this compound. A typical starting concentration is 1 mM.

-

Labeling: When cells reach the desired confluency, aspirate the growth medium, wash the cells once with pre-warmed PBS, and replace it with the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites. The incubation time will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites.

-

Metabolism Quenching and Metabolite Extraction:

-

Aspirate the labeling medium.

-

Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolism.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Resuspend the dried metabolite extract in 50 µL of pyridine. Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMS) to the resuspended extract. Incubate the mixture at 60°C for 1 hour to derivatize the metabolites.

-

Analysis: Analyze the derivatized samples using a GC-MS system equipped with a suitable column (e.g., DB-5ms). The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopologue distribution of the metabolites of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Resuspend the dried metabolite extract in a deuterated solvent (e.g., D2O) containing an internal standard.

-

Analysis: Acquire 1D 13C NMR spectra to directly observe the 13C-labeled positions. For more detailed analysis, 2D NMR experiments such as 1H-13C HSQC can be performed to resolve overlapping signals and confirm assignments.

The general workflow for a 13C metabolic flux analysis experiment is depicted below.

References

The Cornerstone of Metabolic Inquiry: A Technical Guide to 13C-Alanine Stable Isotope Tracing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing has revolutionized our understanding of metabolic dynamics. Among the array of available tracers, 13C-labeled alanine has emerged as a uniquely powerful tool for dissecting the intricate network of central carbon metabolism. Its strategic position at the crossroads of glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism makes it an invaluable probe for elucidating cellular energetics, biosynthetic pathways, and the metabolic reprogramming inherent in numerous disease states, including cancer. This technical guide provides a comprehensive overview of the fundamental principles of 13C-alanine tracing. It offers in-depth experimental protocols for in vitro and in vivo studies, detailed data analysis workflows, and a survey of its critical applications in biomedical research and drug development. Through structured data presentation and visual pathway models, this document aims to equip researchers with the foundational knowledge to design, execute, and interpret 13C-alanine tracing experiments with precision and confidence.

Introduction: The Central Role of Alanine in Metabolism

Alanine is a non-essential amino acid that plays a pivotal role in cellular metabolism.[1] It serves as a key link between glycolysis and the tricarboxylic acid (TCA) cycle through its reversible conversion to pyruvate, a reaction catalyzed by alanine aminotransferase (ALT).[2] This strategic position allows 13C-labeled alanine to effectively trace carbon flux through these core pathways. By introducing 13C-alanine into a biological system, researchers can track the incorporation of the stable isotope into a multitude of downstream metabolites, thereby providing a dynamic readout of metabolic pathway activity.[1][3] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), is a gold standard for quantifying the rates of metabolic reactions within living cells.[4]

The versatility of 13C-alanine makes it applicable to a wide range of research areas, including:

-

Gluconeogenesis: Quantifying the contribution of amino acids to hepatic glucose production.

-

TCA Cycle Dynamics: Assessing the activity of this central metabolic engine.

-

Amino Acid Metabolism: Studying the interplay and interconversion of different amino acids.

-

Cancer Metabolism: Elucidating the altered metabolic landscapes of tumor cells to identify therapeutic vulnerabilities.

-

Neurobiology: Investigating the metabolic crosstalk between neurons and glial cells.

-

Drug Development: Understanding the metabolic effects of novel therapeutic agents.

This guide will delve into the practical aspects of utilizing 13C-alanine as a metabolic tracer, providing detailed protocols and data interpretation strategies.

Key Metabolic Pathways Traced by 13C-Alanine

The journey of the 13C label from alanine can be followed through several interconnected metabolic pathways. Understanding these routes is fundamental to interpreting the resulting isotopic enrichment patterns.

References

The Subtle Shift: A Technical Guide to ¹³C Natural Abundance and Its Critical Role in Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, understanding the flow of molecules through complex biological systems is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful and indispensable tool for tracing metabolic pathways and quantifying fluxes. This technical guide provides an in-depth exploration of the natural abundance of ¹³C, its foundational relevance for labeling studies, and detailed methodologies for its application, empowering researchers to design, execute, and interpret these sophisticated experiments with precision.

The Foundation: Natural Abundance of Carbon Isotopes

Carbon, the backbone of life, exists predominantly in two stable isotopic forms: Carbon-12 (¹²C) and Carbon-13 (¹³C). While ¹²C is far more common, the slight but consistent presence of ¹³C provides the essential baseline upon which all ¹³C-based labeling studies are built. The natural abundance of these isotopes is a critical parameter that must be accounted for in the analysis of labeling experiments to distinguish between the naturally occurring ¹³C and the experimentally introduced isotope.

| Isotope | Natural Abundance (%) | Nuclear Spin (I) |

| ¹²C | ~98.9%[1] | 0 |

| ¹³C | ~1.1%[1] | 1/2 |

Table 1: Natural Abundance of Stable Carbon Isotopes. The slight difference in mass between ¹²C and ¹³C allows for their separation and detection by mass spectrometry and nuclear magnetic resonance spectroscopy.

The Principle of ¹³C Labeling Studies

The core principle of ¹³C labeling studies lies in introducing a substrate, such as glucose or an amino acid, that has been artificially enriched with ¹³C, into a biological system. This "labeled" substrate is then metabolized by the cells, and the ¹³C atoms are incorporated into various downstream metabolites. By tracking the distribution and incorporation of ¹³C, researchers can elucidate active metabolic pathways, quantify the rate of metabolic reactions (fluxes), and understand how these processes are altered in disease states or in response to therapeutic interventions.[2][3]

This technique is particularly valuable in drug development for identifying drug targets, elucidating mechanisms of action, and assessing off-target effects by observing how a drug perturbs metabolic networks.

Experimental Protocols: A Step-by-Step Guide

The success of a ¹³C labeling study hinges on meticulous experimental design and execution. The following protocols provide a detailed framework for conducting such studies in adherent mammalian cells.

Protocol 1: Cell Culture and Isotopic Labeling

-

Cell Seeding and Growth: Seed adherent mammalian cells in standard culture dishes (e.g., 6-well plates or 10 cm dishes) and grow them in a standard, unlabeled culture medium (e.g., DMEM with 10% Fetal Bovine Serum) until they reach approximately 70-80% confluency, ensuring they are in the logarithmic growth phase.

-

Media Preparation for Labeling: Prepare a labeling medium that is identical to the standard growth medium, with the crucial exception that the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose at a final concentration of 25 mM). Ensure all other components and concentrations remain the same.

-

Achieving Isotopic Steady State: To accurately measure metabolic fluxes, it is essential that the intracellular metabolite pools reach a state of isotopic equilibrium with the labeled substrate.

-

Aspirate the standard medium from the cells.

-

Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).

-

Immediately add the pre-warmed ¹³C-labeling medium.

-

Incubate the cells for a sufficient duration to approach isotopic steady state. This duration is cell-line dependent and should be determined empirically, but a common starting point is to incubate for a period equivalent to at least one full cell cycle (typically 24-48 hours). To confirm steady state, a time-course experiment can be performed, measuring the isotopic enrichment of key downstream metabolites (e.g., citrate) at several time points until a plateau is reached.

-

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample collection.

-

Quenching:

-

Remove the culture dish from the incubator and immediately aspirate the labeling medium.

-

Place the dish on a bed of dry ice to rapidly cool the cells.

-

Add a pre-chilled quenching solution, typically 80% methanol in water (-80°C), to the cells. Use a sufficient volume to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).

-

-

Cell Lysis and Collection:

-

Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

-

Scrape the frozen cell lysate from the dish using a pre-chilled cell scraper.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins and cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new pre-chilled tube. This extract is now ready for analysis by mass spectrometry or NMR spectroscopy.

Protocol 3: Sample Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of ¹³C-labeled metabolites, particularly for amino acids and organic acids.

-

Derivatization: Many metabolites are not volatile enough for GC analysis and require a chemical derivatization step to increase their volatility. A common method for amino acids is the conversion to their N-tert-butyldimethylsilyl (TBDMS) derivatives.

-

GC-MS Parameters: The following is an example of typical GC-MS parameters for the analysis of TBDMS-derivatized amino acids:

-

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Analysis Mode: Full scan mode to acquire mass spectra across a range (e.g., m/z 50-650) to identify metabolites and selected ion monitoring (SIM) mode for accurate quantification of specific isotopologues.

-

Protocol 4: Sample Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the positional distribution of ¹³C atoms within a molecule.

-

Sample Preparation: The dried metabolite extract is typically reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS) for chemical shift referencing and quantification.

-

NMR Parameters: A variety of NMR pulse sequences can be used to analyze ¹³C-labeled metabolites.

-

¹H-NMR: A simple one-dimensional ¹H-NMR spectrum can provide information on the overall ¹³C enrichment by observing the ¹³C satellites flanking the main ¹H peak.

-

¹³C-NMR: Direct ¹³C detection provides a spectrum where each unique carbon atom gives a distinct signal. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons, providing a highly resolved spectrum that is excellent for identifying and quantifying labeled metabolites in complex mixtures.

-

Pulse Sequence Example (for 2D HSQC): A standard hsqcetgpsisp2.2 pulse sequence can be used with the following general parameters:

-

Spectral Width: Appropriate for the expected chemical shift ranges of protons and carbons in the sample.

-

Number of Scans: Dependent on the sample concentration, typically ranging from 8 to 64 scans per increment.

-

Relaxation Delay: 1.5 to 2.0 seconds.

-

-

Data Presentation: Quantitative Insights

The primary output of a ¹³C labeling experiment is the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite. This data is then used to calculate metabolic fluxes.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Citrate (Control) | 0.935 | 0.058 | 0.006 | 0.001 | 0.000 | 0.000 | 0.000 |

| Citrate ([U-¹³C₆]-Glucose) | 0.152 | 0.089 | 0.254 | 0.187 | 0.213 | 0.075 | 0.030 |

Table 2: Example Mass Isotopologue Distribution (MID) for Citrate. This hypothetical data illustrates the shift in the isotopologue distribution of citrate in cells grown with unlabeled glucose (Control) versus uniformly labeled ¹³C-glucose. The increase in heavier isotopologues (M+1 to M+6) in the labeled sample indicates the incorporation of carbon from glucose into the citrate pool.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams were created using the Graphviz DOT language.

Caption: Experimental workflow for a ¹³C metabolic flux analysis experiment.

Caption: Simplified mTOR signaling pathway and its link to glucose metabolism.

Conclusion

The natural abundance of ¹³C provides the fundamental contrast necessary for powerful stable isotope labeling studies. By carefully controlling experimental conditions and employing sensitive analytical techniques, researchers can gain unprecedented insights into the intricate workings of cellular metabolism. This in-depth guide provides the foundational knowledge and detailed protocols necessary for drug development professionals and scientists to leverage the full potential of ¹³C labeling, accelerating the discovery and development of novel therapeutics.

References

- 1. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 3. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

Methodological & Application

Application Notes and Protocols for L-Alanine-3-13C Based Metabolic Flux Analysis (MFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to elucidate the intricate network of metabolic pathways within a biological system. L-Alanine, a non-essential amino acid, plays a pivotal role in central carbon metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. By introducing L-Alanine labeled with carbon-13 at the third carbon position (L-Alanine-3-13C), researchers can trace the fate of this carbon atom as it is incorporated into various downstream metabolites. This allows for the quantification of intracellular metabolic fluxes, providing critical insights into cellular physiology and pathophysiology. These application notes provide a comprehensive protocol for conducting this compound based MFA in mammalian cells, from cell culture and labeling to metabolite extraction and analysis.

Key Applications

-

Cancer Metabolism Research: Investigate metabolic reprogramming in cancer cells, including alterations in glycolysis, the TCA cycle, and anaplerotic pathways.

-

Drug Discovery and Development: Assess the metabolic effects of drug candidates on cellular pathways and identify potential off-target effects.[1]

-

Disease Modeling: Study metabolic dysregulation in various diseases, such as metabolic syndrome, neurodegenerative disorders, and infectious diseases.

-

Bioprocess Optimization: Enhance the production of desired metabolites in biotechnological applications by understanding and engineering cellular metabolism.

Experimental Workflow

The overall workflow for an this compound based MFA experiment consists of several key stages, from experimental design to data analysis and interpretation.

Caption: A generalized workflow for this compound metabolic flux analysis experiments.

Signaling Pathways

L-Alanine is central to several key metabolic pathways. The 3-13C label from L-Alanine can be traced through its conversion to pyruvate, which then enters the TCA cycle or is used in gluconeogenesis. Alanine transaminase (ALT) catalyzes the reversible transamination of alanine to pyruvate.[2][3][4][5]

Caption: Key metabolic pathways traced using this compound.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

This protocol outlines the procedure for labeling adherent mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

This compound

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture in complete growth medium supplemented with 10% dFBS at 37°C in a 5% CO2 incubator.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing basal medium (lacking unlabeled L-Alanine) with the desired concentration of this compound (e.g., the same concentration as physiological alanine) and 10% dFBS.

-

Labeling: When cells reach the desired confluency, aspirate the growth medium.

-

Wash the cells once with pre-warmed PBS.

-

Add 1 mL of the pre-warmed labeling medium to each well.

-

Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time can range from a few hours to over 24 hours, depending on the cell line and the pathways of interest.

Protocol 2: Metabolite Extraction

This protocol describes the rapid quenching of metabolism and extraction of intracellular metabolites.

Materials:

-

Ice-cold 80% (v/v) methanol (-80°C)

-

Cell scraper

-

Microcentrifuge tubes

-

Dry ice or liquid nitrogen

Procedure:

-

Quenching Metabolism: To rapidly halt metabolic activity, place the 6-well plate on a bed of dry ice or in a liquid nitrogen bath.

-

Aspirate the labeling medium.

-

Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Protein Precipitation: Incubate the samples at -20°C for at least 1 hour to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

-

Storage: Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: Sample Derivatization and GC-MS Analysis

This protocol is for the derivatization of metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Pyridine

-

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI)

-

GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

-

Derivatization: Resuspend the dried metabolite extract in 30 µL of pyridine.

-

Add 50 µL of MTBSTFA + 1% TBDMSCI to the resuspended extract.

-

Incubate the mixture at 60°C for 1 hour to ensure complete derivatization.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Separation: A typical temperature program for separating amino acids is as follows: start at 100°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

MS Detection: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to acquire mass spectra of the eluting metabolites.

Data Analysis and Presentation

Mass Isotopomer Distribution (MID)

The raw GC-MS data must be processed to determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the mass of the unlabeled metabolite. This data must be corrected for the natural abundance of 13C and other heavy isotopes.

Quantitative Data Summary

The following table provides an illustrative example of MIDs for key metabolites after labeling with this compound. The values represent the percentage of the metabolite pool containing the indicated number of 13C atoms.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Alanine | 5.0 | 94.5 | 0.5 | 0.0 |

| Pyruvate | 45.2 | 53.1 | 1.5 | 0.2 |

| Lactate | 48.9 | 49.8 | 1.2 | 0.1 |

| Citrate | 75.3 | 18.2 | 5.5 | 1.0 |

| Glutamate | 80.1 | 15.6 | 3.8 | 0.5 |

Note: These values are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and labeling duration.

Conclusion

This compound based MFA is a robust method for quantifying intracellular metabolic fluxes and provides a detailed snapshot of cellular metabolism. The protocols provided herein offer a comprehensive guide for researchers to successfully design and execute these experiments. Careful attention to detail in each step, from cell culture to data analysis, is critical for obtaining high-quality, reproducible results that can significantly advance our understanding of cellular metabolism in health and disease.

References

- 1. Item - Schematic diagram of the metabolic pathways. - Public Library of Science - Figshare [plos.figshare.com]

- 2. benchchem.com [benchchem.com]

- 3. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 4. Internal Metabolite Extraction for Targeted and Untargeted Metabolomics Using Ultrahigh Resolution Mass Spe... [protocols.io]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: L-Alanine-3-13C in Biomolecular NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine, a non-essential amino acid, plays a pivotal role in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] The stable isotope-labeled variant, L-Alanine-3-13C, serves as a powerful tracer in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate metabolic fluxes, probe protein structure and dynamics, and investigate cellular responses to therapeutic agents. Its single 13C label at the methyl carbon provides a distinct signal that can be tracked through various metabolic conversions and incorporated into biomolecules, offering valuable insights for basic research and drug development.[1][2][3]

Key Applications

The versatility of this compound allows for a broad range of applications in biomolecular NMR:

-

Metabolic Flux Analysis: Tracing the 13C label from this compound through metabolic pathways enables the quantification of fluxes in central carbon metabolism, including gluconeogenesis and the TCA cycle.[2] This is crucial for understanding metabolic reprogramming in diseases like cancer and for evaluating the mechanism of action of metabolic drugs.

-

Protein Structure and Dynamics: Selective labeling of alanine residues in proteins with this compound provides a sensitive probe for characterizing protein structure, dynamics, and interactions. The methyl group of alanine is particularly useful for studying the backbone properties of proteins.

-

Neurotransmitter Metabolism: In neuroscience, it is used to study the metabolic fate of alanine in different brain cell types, such as astrocytes and neurons, and to understand glia-neuron interactions in neurotransmitter metabolism.

-

Drug Development: By monitoring metabolic changes induced by a drug candidate, this compound can aid in target validation and understanding the pharmacological effects of new therapeutics.

Data Presentation

Quantitative Metabolic Flux Data

The following table summarizes representative quantitative data from metabolic flux studies using this compound.

| Parameter | Cell Type/Organism | Condition | Value | Reference |

| Pyruvate Kinase Flux (as % of gluconeogenic flux) | Rat Hepatocytes | Control | 25% | |

| Pyruvate Kinase Flux (as % of gluconeogenic flux) | Rat Hepatocytes | Hyperthyroid | 60% | |

| [2-13C]acetyl-CoA Pool Dilution | Astrocyte-Neuron Cocultures | - | 30% | |

| Labeling Efficiency of Valine Methyl Groups | Cell-Free Protein Synthesis | from 3-13C-pyruvate | >70% | |

| Labeling Efficiency of Alanine Methyl Groups | Cell-Free Protein Synthesis | from 3-13C-pyruvate | >85% |

Properties of this compound

| Property | Value | Reference |

| Molecular Formula | ¹³CH₃CH(NH₂)CO₂H | |

| Molecular Weight | 90.09 g/mol | |

| Isotopic Purity | 99 atom % ¹³C | |

| Chemical Purity | ≥98% | |

| Form | Solid |

Signaling Pathways and Experimental Workflows

Metabolic Fate of this compound

This compound is primarily converted to 3-13C-pyruvate, which then enters central metabolic pathways. The diagram below illustrates the key metabolic routes.

General Workflow for Metabolic Labeling Experiments

The following diagram outlines the typical workflow for a metabolic labeling experiment using this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Objective: To trace the metabolic fate of this compound in cultured cells.

Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

Labeling medium: Standard medium lacking unlabeled L-Alanine, supplemented with this compound (concentration to be optimized, typically in the physiological range)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, 80% (-80°C)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Cell Culture: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency.

-

Medium Exchange: Aspirate the standard culture medium and wash the cells once with pre-warmed PBS.

-

Labeling: Add the pre-warmed labeling medium containing this compound to the cells.

-

Incubation: Incubate the cells for a predetermined duration. The labeling time should be optimized based on the metabolic pathways of interest and the turnover rates of the metabolites.

-

Metabolism Quenching: To stop metabolic activity, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.

-

Metabolite Extraction: a. Add ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. c. Vortex the suspension thoroughly. d. Incubate at -20°C for at least 1 hour to precipitate proteins.

-

Sample Processing: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris. b. Carefully collect the supernatant containing the polar metabolites. c. Dry the supernatant using a vacuum concentrator.

-

NMR Sample Preparation: a. Reconstitute the dried metabolite extract in a suitable volume of NMR buffer (e.g., D₂O with a known concentration of a reference standard like DSS or TSP). b. Transfer the sample to an NMR tube.

Protocol 2: NMR Sample Preparation for Protein Structural Studies

Objective: To prepare a protein sample selectively labeled with this compound for structural and dynamic studies by NMR.

Materials:

-

Expression system for the protein of interest (e.g., E. coli)

-

Minimal medium (e.g., M9)

-

This compound

-

Other required nutrients (e.g., ¹⁵NH₄Cl if ¹⁵N labeling is also desired)

-

Protein purification equipment (e.g., chromatography system)

-

NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O)

-

NMR tubes

Procedure:

-

Protein Expression: a. Grow the expression host in a minimal medium containing all necessary nutrients except for alanine. b. To achieve specific labeling of alanine residues, supplement the medium with this compound. For highly deuterated proteins, which is common for NMR studies of larger proteins, add this compound to a deuterated medium. A concentration of around 800 mg/L of 2-[2H],3-[13C]-Ala has been used to achieve minimal scrambling. c. Induce protein expression at the appropriate cell density and temperature.

-

Cell Harvesting and Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer and lyse the cells using standard methods (e.g., sonication, French press).

-

Protein Purification: a. Purify the protein of interest using an appropriate chromatography protocol (e.g., affinity, ion-exchange, size-exclusion chromatography). b. Monitor the purity of the protein by SDS-PAGE.

-

NMR Sample Preparation: a. Exchange the purified protein into the final NMR buffer using dialysis or a desalting column. b. Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM). For biomolecules, a concentration higher than 1 mM is preferred as long as viscosity doesn't significantly increase. c. Filter the final sample to remove any precipitates. d. Transfer the required volume (e.g., 500 µL for a standard NMR tube) into a high-quality NMR tube. e. For some samples, degassing may be necessary to remove dissolved oxygen.

Protocol 3: 13C NMR Data Acquisition

Objective: To acquire 1D and 2D ¹³C NMR spectra for metabolite identification and quantification or protein resonance assignment.

Equipment:

-

High-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

General Considerations:

-

For quantitative analysis of metabolites, ensure a sufficient relaxation delay between scans (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for full magnetization recovery.

-

Proton decoupling is typically applied during ¹³C acquisition to simplify the spectra and improve sensitivity.

-

For protein NMR, a suite of 2D and 3D heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC, HNCA) will be necessary for resonance assignment and structural analysis.

1D ¹³C NMR for Metabolite Analysis:

-

Tune and match the probe for ¹³C.

-

Acquire a 1D ¹³C spectrum with proton decoupling.

-

Process the spectrum with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Reference the chemical shifts to the internal standard.

-

Integrate the signals of interest for quantification.

2D ¹H-¹³C HSQC for Protein Analysis:

-

Set up a standard ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.

-

Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all expected resonances.

-

Set the number of increments in the indirect dimension (¹³C) to achieve the desired resolution.

-

Process the 2D data using appropriate software and assign the cross-peaks corresponding to the alanine methyl groups.

References

Application Notes and Protocols for L-Alanine-3-13C Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are essential tools in metabolic research, proteomics, and drug development. L-Alanine-3-13C, a non-radioactive, stable isotope-labeled version of the amino acid L-alanine, serves as a valuable tracer for in vivo and in vitro metabolic flux analysis. Its incorporation into various metabolic pathways allows for the precise tracking and quantification of metabolic rates. Mass spectrometry (MS), coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the analytical method of choice for detecting and quantifying this compound and its metabolic products.

Accurate and reproducible sample preparation is paramount for reliable quantitative results in mass spectrometry. This document provides detailed application notes and protocols for the preparation of samples containing this compound for both GC-MS and LC-MS/MS analysis. The protocols cover extraction from common biological matrices, such as plasma and cultured cells, as well as derivatization procedures necessary for GC-MS analysis.

Data Presentation

The following tables summarize quantitative data related to the analytical methods for L-alanine. While specific data for this compound is limited in publicly available literature, the data for endogenous L-alanine provides a strong reference for expected performance.

Table 1: Comparison of Protein Precipitation Efficiency for Plasma/Serum Samples

| Organic Solvent | Protein Removal Efficiency | Reference |

| Acetonitrile | ~93.2% | [1] |

| Methanol | ~88.7% | [1] |

| Ethanol | ~88.6% | [1] |

| Acetone-Methanol (30:70) | Not specified, but yielded high metabolite features | [1] |

Table 2: Method Validation Parameters for Amino Acid Analysis in Biological Fluids

| Parameter | GC-MS (propyl chloroformate derivatization) | LC-MS/MS (Intrada Amino Acid column) |

| Matrix | Plasma, Urine, Cell Culture Medium | Mouse Plasma |

| Limit of Detection (LOD) | 0.03–12 µM | Not explicitly stated for Alanine |

| Lower Limit of Quantification (LLOQ) | 0.3–30 µM | LLOQ for Alanine: 40 µM |

| Intra-day Precision (RSD%) | Plasma: 0.9–8.3% | <15% |

| Inter-day Precision (RSD%) | Urine: 1.5–14.1% | <15% |

| Reference | [2] |

Experimental Protocols

Protocol 1: Metabolite Extraction from Plasma/Serum

This protocol describes the extraction of this compound from plasma or serum samples using protein precipitation with a cold organic solvent.

Materials:

-

Plasma or serum samples

-

Ice-cold methanol or acetonitrile

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Sample Thawing: Thaw frozen plasma or serum samples on ice.

-

Solvent Addition: In a 1.5 mL microcentrifuge tube, add 3 volumes of ice-cold methanol or acetonitrile to 1 volume of plasma/serum (e.g., 300 µL of solvent to 100 µL of plasma). The use of acetonitrile generally results in more efficient protein precipitation.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, containing the metabolites, to a new clean tube without disturbing the protein pellet.

-

Drying: Dry the supernatant completely using a nitrogen evaporator or a vacuum concentrator. The dried extract is now ready for derivatization (for GC-MS) or reconstitution for LC-MS analysis.

Protocol 2: Metabolite Extraction from Adherent Cultured Cells

This protocol details the extraction of intracellular this compound from adherent cell cultures.

Materials:

-

Adherent cells in culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Medium Removal: Aspirate the cell culture medium from the plate.

-

Washing: Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

-

Metabolism Quenching and Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

-

Cell Scraping: Place the culture plate on ice and scrape the cells using a cell scraper.

-

Collection: Transfer the cell suspension in methanol to a pre-chilled 1.5 mL microcentrifuge tube.

-

Vortexing: Vortex the tube vigorously for 30 seconds to ensure cell lysis.

-

Incubation: Incubate the samples at -20°C for 30 minutes to precipitate proteins and other macromolecules.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new clean tube.

-

Drying: Dry the supernatant completely using a nitrogen evaporator or a vacuum concentrator. The dried extract is now ready for further processing.

Protocol 3: Derivatization for GC-MS Analysis

Amino acids are polar and non-volatile, necessitating a derivatization step to make them amenable to GC-MS analysis. Silylation is a common and effective derivatization technique. This protocol describes derivatization using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

Materials:

-

Dried metabolite extract

-